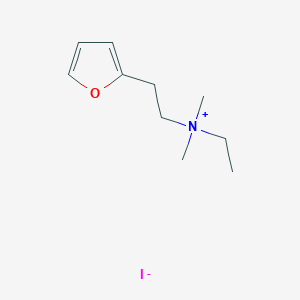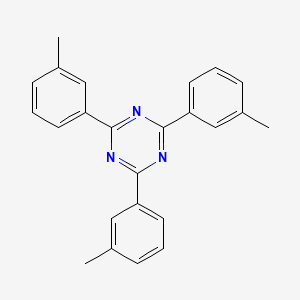
1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)-: is an organic compound belonging to the triazine family Triazines are heterocyclic aromatic compounds characterized by a six-membered ring containing three nitrogen atoms This particular compound is known for its unique structure, which includes three 3-methylphenyl groups attached to the triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- can be synthesized through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method is the Pinner triazine synthesis, which uses alkyl or aryl amidine and phosgene as reactants . Additionally, the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride, can yield the triazine core .
Industrial Production Methods: Industrial production of triazines often involves the condensation of cyanoguanidine with the corresponding nitrile . This method is scalable and efficient, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more substituents on the triazine ring.
Hydrolysis: The compound can be hydrolyzed to form cyanuric acid when heated with water.
Condensation Reactions: It can participate in condensation reactions with amines, alcohols, and thiols to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Copper carbenoids and ammonium chloride are used in the synthesis of the triazine core.
Major Products Formed:
Cyanuric Acid: Formed through hydrolysis.
Substituted Triazines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- has a wide range of scientific research applications, including:
Materials Science: It is used in the synthesis of conjugated microporous polymers (CMPs) for photocatalytic hydrogen evolution.
Biology and Medicine:
Industry: It is used in the production of herbicides, dyes, and resins.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- involves its ability to undergo nucleophilic substitution reactions. The nitrogen atoms in the triazine ring act as electron-withdrawing groups, making the ring susceptible to nucleophilic attack . This property is exploited in various applications, such as the synthesis of reactive dyes and herbicides .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Tris(dimethylamino)-1,3,5-triazine:
Uniqueness: 1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form conjugated systems makes it valuable in materials science and photocatalysis .
Propriétés
Numéro CAS |
40679-37-6 |
|---|---|
Formule moléculaire |
C24H21N3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2,4,6-tris(3-methylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C24H21N3/c1-16-7-4-10-19(13-16)22-25-23(20-11-5-8-17(2)14-20)27-24(26-22)21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
Clé InChI |
NSMJMIRBQTZTFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


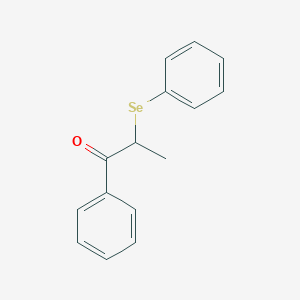

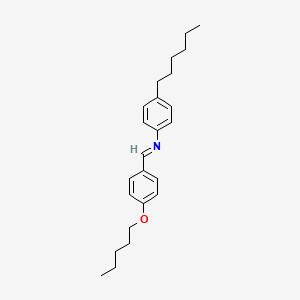
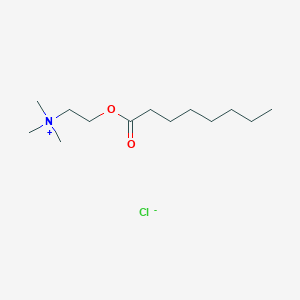
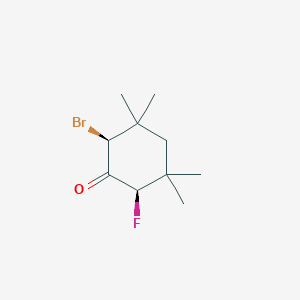
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
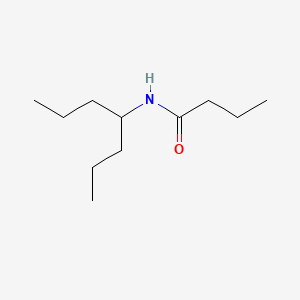
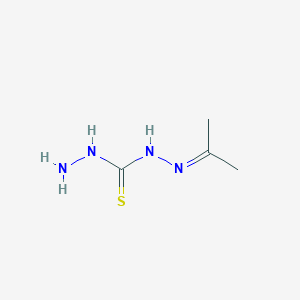
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)



![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)
